molecular formula C17H13NO4 B11563018 Methyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Methyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B11563018
M. Wt: 295.29 g/mol
InChI Key: RTZRJFKZNPYTOD-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a dioxoisoindole core substituted with a methylphenyl group and a carboxylate ester. Isoindole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the condensation of phthalic anhydride with an appropriate amine, followed by esterification. One common method includes:

    Condensation Reaction: Phthalic anhydride reacts with 2-methylphenylamine in the presence of a suitable catalyst to form the intermediate 2-(2-methylphenyl)-1,3-dioxoisoindoline.

    Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality compounds.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and interaction kinetics provide insights into its pharmacological potential.

Comparison with Similar Compounds

    Phthalic Anhydride Derivatives: Compounds like phthalimide and its derivatives share structural similarities.

    Isoindole Derivatives: Other isoindole derivatives with different substituents on the aromatic ring.

Uniqueness: Methyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

methyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C17H13NO4/c1-10-5-3-4-6-14(10)18-15(19)12-8-7-11(17(21)22-2)9-13(12)16(18)20/h3-9H,1-2H3

InChI Key

RTZRJFKZNPYTOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC

Origin of Product

United States

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